(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol
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Overview
Description
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol is an organic compound with a unique structure that includes a methyl group, an oxane ring, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol typically involves the use of starting materials such as 2-methylpropan-1-ol and oxane derivatives. One common synthetic route includes the reaction of 2-methylpropan-1-ol with an oxane derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is typically maintained between 0°C and 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. Additionally, it may interact with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-methyl-3-(oxan-2-yl)propan-1-ol: This is the enantiomer of (2S)-2-methyl-3-(oxan-2-yl)propan-1-ol and has similar chemical properties but may exhibit different biological activity.
2-methyl-3-(oxan-2-yl)propan-1-ol: This compound lacks the stereochemistry specified in this compound and may have different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activity compared to its enantiomer or other similar compounds.
Properties
IUPAC Name |
(2S)-2-methyl-3-(oxan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)6-9-4-2-3-5-11-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGPXADTSGWBE-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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